molecular formula C8H6Cl2O B3034757 5-Chloro-2-methylbenzoyl chloride CAS No. 21900-40-3

5-Chloro-2-methylbenzoyl chloride

Cat. No.: B3034757
CAS No.: 21900-40-3
M. Wt: 189.04 g/mol
InChI Key: WKSLUZTZBSDWDE-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry .

Scientific Research Applications

5-Chloro-2-methylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

    Industrial Chemistry: It is employed in the production of specialty chemicals and as a reagent in various chemical processes

Safety and Hazards

While specific safety data for 5-Chloro-2-methylbenzoyl chloride is not available, similar compounds like benzoyl chloride are known to be combustible, harmful if swallowed, cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

The future directions for 5-Chloro-2-methylbenzoyl chloride could involve further exploration of its photomechanic effects and potential applications in light-mechanical energy conversion . Additionally, its use in the synthesis of other organic compounds could be further explored .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methylbenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds through acylation reactions. The compound is known to react with nucleophilic amino acids in proteins, such as serine and cysteine, forming stable acyl-enzyme intermediates. These interactions are crucial in the modification of enzyme activity and the synthesis of peptide bonds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular energy production and biosynthesis. Additionally, this compound can affect cell signaling by modifying receptor proteins and downstream signaling molecules, thereby impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It acts as an acylating agent, forming covalent bonds with nucleophilic groups in proteins and enzymes. This modification can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit serine proteases by acylating the active site serine residue, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage, organ dysfunction, and adverse physiological responses. Studies have shown that high doses of this compound can lead to liver and kidney toxicity, highlighting the importance of dose optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It can interact with enzymes such as acyltransferases and hydrolases, influencing metabolic flux and the levels of specific metabolites. The compound’s metabolism involves hydrolysis to 5-Chloro-2-methylbenzoic acid, which can further participate in metabolic reactions, including conjugation and oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s distribution is also affected by its lipophilicity, allowing it to readily cross cell membranes and accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum, mitochondria, and lysosomes. Its activity and function can be modulated by post-translational modifications and targeting signals that direct it to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylbenzoyl chloride can be synthesized from 5-chloro-2-methylbenzoic acid. The typical method involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period, usually around 2 hours. The reaction proceeds as follows :

5-Chloro-2-methylbenzoic acid+SOCl25-Chloro-2-methylbenzoyl chloride+SO2+HCl\text{5-Chloro-2-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Chloro-2-methylbenzoic acid+SOCl2​→5-Chloro-2-methylbenzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation to remove any unreacted thionyl chloride and by-products, resulting in the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloro-2-methylbenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 5-chloro-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Friedel-Crafts Acylation: Catalysts such as aluminum chloride (AlCl3) are used to promote the acylation reaction.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as 5-chloro-2-methylbenzamide, 5-chloro-2-methylbenzoate esters, and 5-chloro-2-methylbenzothioate.

    Hydrolysis: The primary product is 5-chloro-2-methylbenzoic acid.

    Friedel-Crafts Acylation: The products are aromatic compounds with the 5-chloro-2-methylbenzoyl group attached.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, benzoyl chloride, lacks the chlorine and methyl substituents present in 5-chloro-2-methylbenzoyl chloride.

    4-Chloro-2-methylbenzoyl Chloride: Similar to this compound but with the chlorine atom at the 4th position.

    5-Bromo-2-methylbenzoyl Chloride: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This substitution pattern influences its reactivity and the types of products formed in chemical reactions. The presence of the chlorine atom at the 5th position and the methyl group at the 2nd position can affect the compound’s electronic properties and steric hindrance, making it distinct from other benzoyl chloride derivatives .

Properties

IUPAC Name

5-chloro-2-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSLUZTZBSDWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299824
Record name 5-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-40-3
Record name 5-Chloro-2-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part A. A 100-mL, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 5-chloro-2-methylbenzoic acid (10.00 g, 58.62 mmol). The apparatus was cooled in an ice bath, and thionyl chloride (40 mL, 550 mmol) was added in one portion. The ice bath was removed and the reaction mixture was warmed to about 50° for about 45 minutes in order to completely dissolve the 5-chloro-2-methylbenzoic acid. The reaction mixture was allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation. The residue was distilled under vacuum to afford 5-chloro-2-methylbenzoyl chloride as an oil: bp 65° (0.2 torr). This material was transferred immediately into an addition funnel and added dropwise with stirring to a commerical 40% dimethylamine solution (50 mL, 445 mmol) in water (150 mL). After complete addition, the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was extracted with ether, washed with water, dried, and concentrated. The resulting oil was distilled under vacuum to afford 5-chloro-N,N-2-trimethylbenzamide (10.40 g, 52.65 mmol, 90% yield) as an oil: bp 95°-101° (0.15 torr); IR(neat) 1650 cm-1 ; 1H NMR(CDCl3) δ 7.07-7.53(m,3H), 3.12(s,3H), 2.84(s,3H). Anal. Calcd for C9H12ClNO: C,60.76; N,6.12; Cl,17.94; N,7.12. Found: C,60.57; N,6.06; Cl,17.84; N,6.86.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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